molecular formula C22H30N2O4S B269697 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No. B269697
M. Wt: 418.6 g/mol
InChI Key: JADJAHUUQFNCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as MLN-4760, is a small molecule inhibitor of the enzyme chymase. Chymase is a serine protease that is primarily produced by mast cells and has been implicated in various diseases, including cardiovascular diseases, fibrosis, and cancer.

Mechanism of Action

Chymase is a key enzyme involved in the activation of angiotensin II, a potent vasoconstrictor that plays a central role in the regulation of blood pressure and cardiovascular function. 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide inhibits chymase by binding to the active site of the enzyme and blocking its activity. By inhibiting chymase, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide reduces the production of angiotensin II and other pro-inflammatory and pro-fibrotic mediators, leading to a reduction in fibrosis, inflammation, and cancer cell growth.
Biochemical and Physiological Effects:
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects in preclinical models of diseases. In addition to its anti-fibrotic and anti-inflammatory effects, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to improve cardiac function, reduce blood pressure, and inhibit cancer cell growth. 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of diseases and has shown promising results in reducing fibrosis, inflammation, and cancer cell growth. However, there are also some limitations to using 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. In addition, its mechanism of action may not be fully understood, and there may be off-target effects that need to be considered.

Future Directions

There are many potential future directions for research on 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide. One area of interest is the development of more potent and selective chymase inhibitors that can be used in humans. Another area of interest is the investigation of the role of chymase in various diseases, including cardiovascular diseases, fibrosis, and cancer, and the potential therapeutic benefits of chymase inhibition. Finally, there is a need for further studies to better understand the mechanism of action and off-target effects of 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been described in a patent application by Millennium Pharmaceuticals, Inc. The synthesis involves the reaction of 4-(isobutylamino)sulfonylphenylacetic acid with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The resulting product is then treated with 2,2,2-trifluoroacetic acid (TFA) to remove the protecting group and obtain the final product.

Scientific Research Applications

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied in various preclinical models of diseases, including cardiovascular diseases, fibrosis, and cancer. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide was shown to reduce cardiac fibrosis and improve cardiac function in a rat model of heart failure. In another study published in the American Journal of Physiology-Heart and Circulatory Physiology, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide was shown to attenuate pulmonary fibrosis in a mouse model of lung injury. In addition, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma.

properties

Product Name

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C22H30N2O4S/c1-17(2)16-24-29(26,27)21-11-6-18(7-12-21)8-13-22(25)23-15-14-19-4-9-20(28-3)10-5-19/h4-7,9-12,17,24H,8,13-16H2,1-3H3,(H,23,25)

InChI Key

JADJAHUUQFNCPH-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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